

Synthesis of Bioactive Compounds from N-(4-iodophenyl)benzamide: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(4-iodophenyl)benzamide

CAS No.: 52807-29-1

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing **N-(4-iodophenyl)benzamide** as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, leading to a wide array of potentially therapeutic agents. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

N-(4-iodophenyl)benzamide is a key building block in the synthesis of various bioactive molecules. The presence of an iodine atom on the phenyl ring provides a reactive handle for a range of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enable the systematic modification of the core structure to explore structure-activity relationships (SAR)

and develop novel drug candidates. Derivatives of **N-(4-iodophenyl)benzamide** have shown significant potential as kinase inhibitors, PARP-1 inhibitors, and anticancer agents.[1][2]

Synthetic Strategies

The primary synthetic transformations involving **N-(4-iodophenyl)benzamide** leverage the reactivity of the aryl iodide functionality. The following sections detail the protocols for the most common and effective coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of N-(biphenyl-4-yl)benzamide Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the aryl iodide and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of **N-(4-iodophenyl)benzamide** with an arylboronic acid is as follows:

- To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add **N-(4-iodophenyl)benzamide** (1.0 equiv.), the desired arylboronic acid (1.2-2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.).[3]
- Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv.) or potassium phosphate (K₃PO₄, 3.0 equiv.).[3]
- Add a suitable solvent system, such as a mixture of toluene and water or n-propanol.[4]
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
- Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
- Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-(biphenyl-4-yl)benzamide derivative.

Heck Coupling: Synthesis of N-(4-alkenylphenyl)benzamide Derivatives

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes and cinnamamides, which have demonstrated a range of biological activities.^{[5][6]}

Experimental Protocol:

A representative protocol for the Heck coupling of **N-(4-iodophenyl)benzamide** with an alkene (e.g., acrylic acid) is described below:^[7]

- In a vial or round-bottom flask, dissolve **N-(4-iodophenyl)benzamide** (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.
- Add the alkene (1.2-1.5 equiv.), a palladium catalyst like palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv.), and a phosphine ligand such as triphenylphosphine (PPh_3 , 0.04 equiv.) if required.^{[7][8]}
- Add a base, typically a tertiary amine like triethylamine (Et_3N , 2.0-3.0 equiv.).^[7]
- Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for several hours until the starting material is consumed, as monitored by TLC.
- After cooling to room temperature, acidify the mixture with an aqueous acid solution (e.g., 3 M HCl) to precipitate the product.^[7]
- Collect the solid by vacuum filtration, wash with water, and air dry.
- Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified N-(4-alkenylphenyl)benzamide derivative.^[7]

Buchwald-Hartwig Amination: Synthesis of N-(4-aminophenyl)benzamide Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzamide.^{[9][10]} This reaction is crucial for synthesizing compounds that target various biological pathways.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of **N-(4-iodophenyl)benzamide** is as follows:^{[11][12]}

- To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 equiv.).^{[9][12]}
- Add **N-(4-iodophenyl)benzamide** (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃).^[11]
- Add an anhydrous solvent, such as toluene or 1,4-dioxane.^[11]
- Seal the tube and heat the reaction mixture to 80-110 °C under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-(4-aminophenyl)benzamide derivative.

Data Presentation

The following tables summarize quantitative data for representative bioactive compounds synthesized from **N-(4-iodophenyl)benzamide** and its derivatives.

Table 1: Anticancer Activity of Synthesized Benzamide Derivatives

Compound ID	Target Cell Line	IC ₅₀ (μM)	Reference
4f	A549 (Lung)	7.5	[1]
HeLa (Cervical)	9.3	[1]	
MCF-7 (Breast)	8.9	[1]	
4e	A549 (Lung)	10.2	[1]
HeLa (Cervical)	11.1	[1]	
MCF-7 (Breast)	10.8	[1]	
Compound 7	K562 (Leukemia)	2.27	[13]
HL-60 (Leukemia)	1.42	[13]	
Compound 10	K562 (Leukemia)	2.53	[13]
HL-60 (Leukemia)	1.52	[13]	
Compound 6g	A-498 (Kidney)	14.46	[14]
NCI-H23 (Lung)	13.97	[14]	
MDA-MB-231 (Breast)	11.35	[14]	
MCF-7 (Breast)	11.58	[14]	
A-549 (Lung)	15.77	[14]	

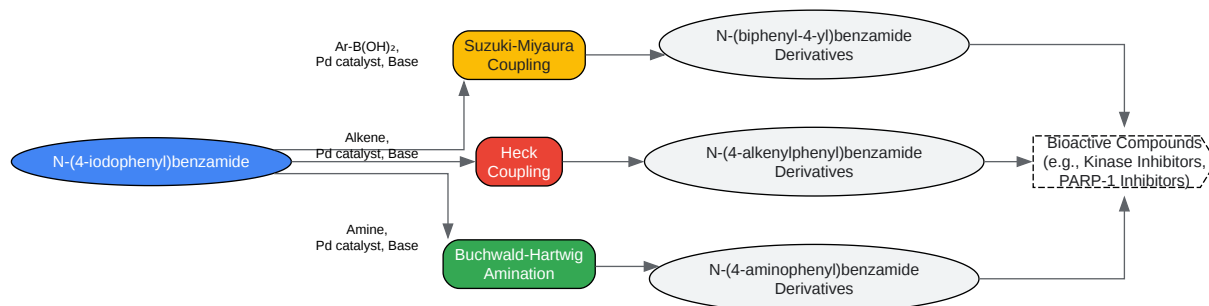
Table 2: Enzyme Inhibitory Activity of Synthesized Benzamide Derivatives

Compound ID	Target Enzyme	IC ₅₀ / K _i (nM)	Reference
13f	PARP-1	IC ₅₀ = 0.25	[2]
16l	PARP-1	IC ₅₀ = 43	[15]
20w	PARP-1	K _i < 1	[16]
3g	hCA I	K _i = 4.07	[17]
3c	hCA II	K _i = 10.68	[17]
3f	AChE	K _i = 8.91	[17]
N'- (benzoyloxy)benzamide	Tyrosinase	IC ₅₀ = 2500	[18]
N'- phenylbenzohydrazide	Tyrosinase	IC ₅₀ = 10500	[18]

Visualizations

Synthetic Workflow

The general workflow for the synthesis of bioactive compounds from **N-(4-iodophenyl)benzamide** is depicted below.

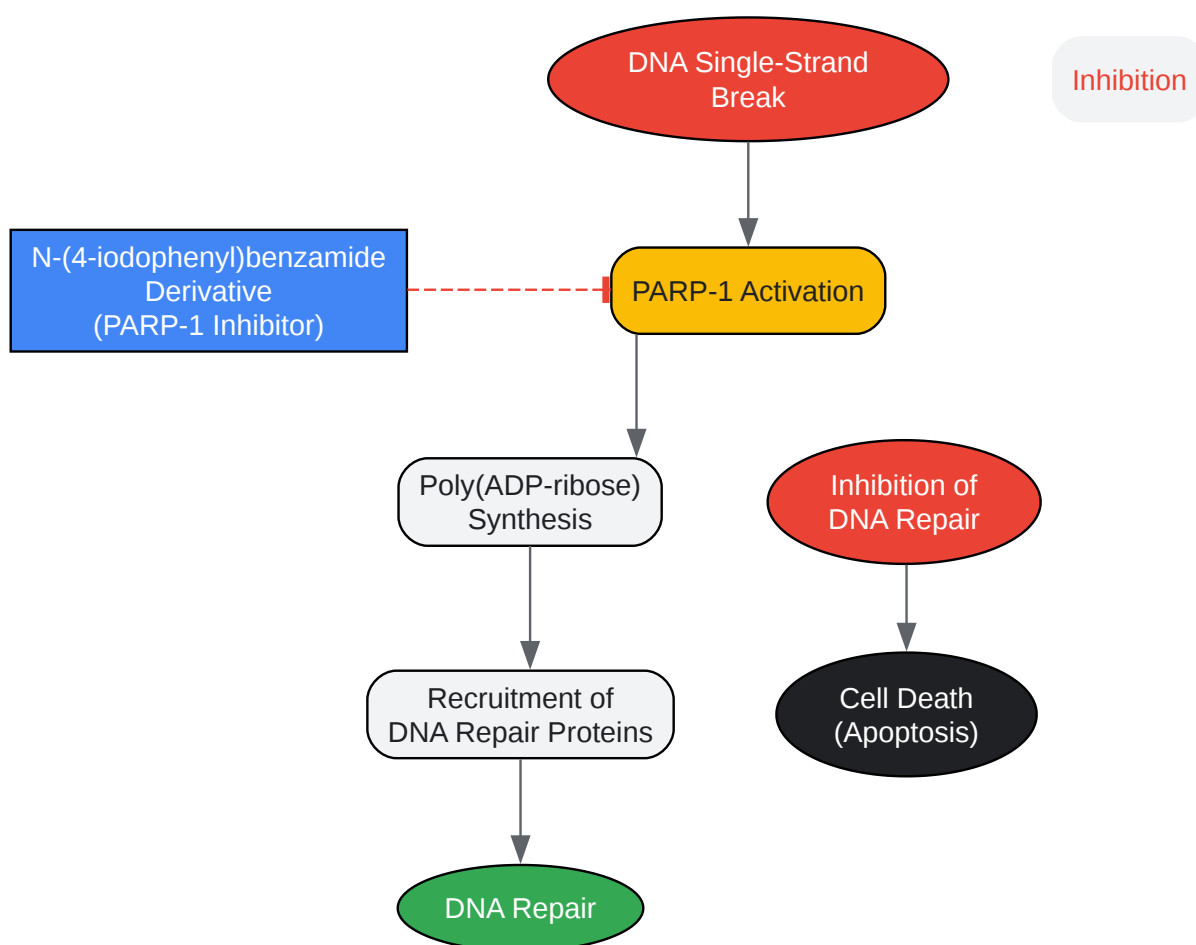


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Caption: General synthetic routes from **N-(4-iodophenyl)benzamide**.

Signaling Pathway: PARP-1 Inhibition

Many synthesized benzamide derivatives act as PARP-1 inhibitors, which is a key enzyme in the DNA damage repair pathway.[2][19]

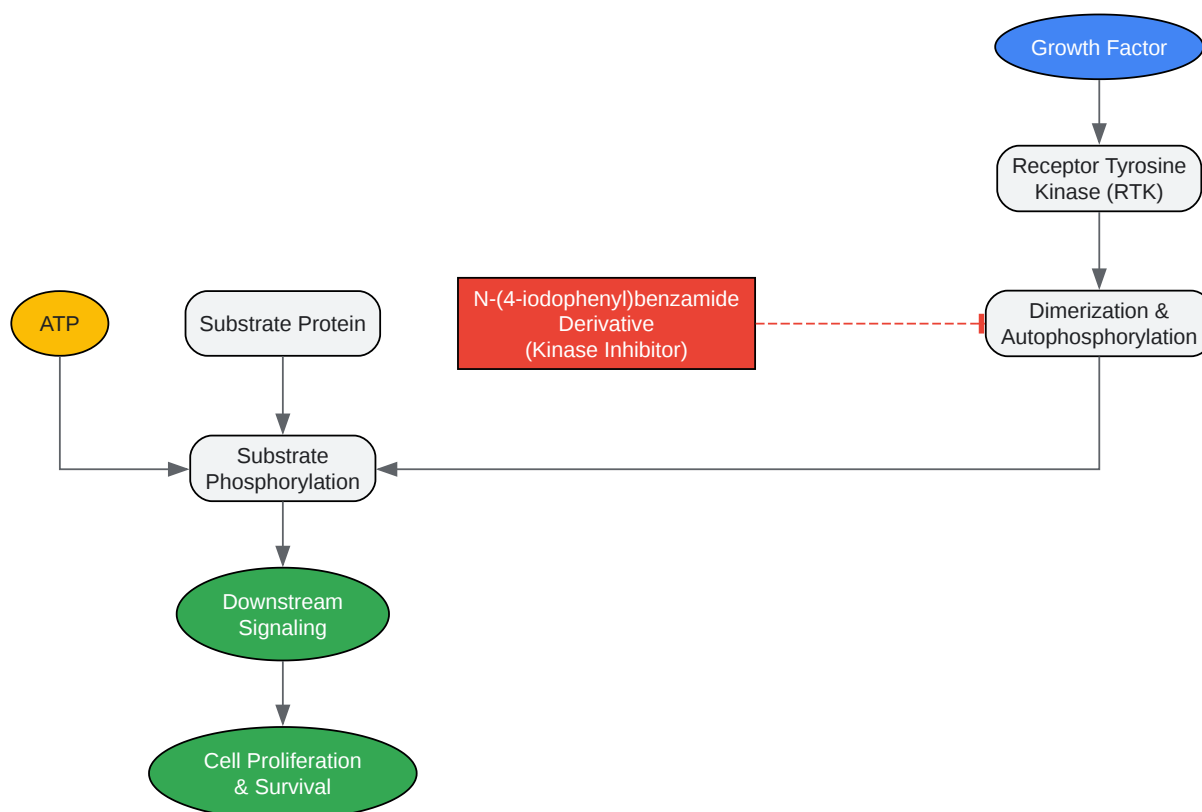


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Caption: Mechanism of action for PARP-1 inhibitors.

Signaling Pathway: Tyrosine Kinase Inhibition

Derivatives of **N-(4-iodophenyl)benzamide** have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[20][21]



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Caption: Inhibition of receptor tyrosine kinase signaling.

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